molecular formula C₂₀H₃₆O₂ B110274 (2E,13Z)-Octadecadienyl Acetate CAS No. 86252-74-6

(2E,13Z)-Octadecadienyl Acetate

Cat. No.: B110274
CAS No.: 86252-74-6
M. Wt: 308.5 g/mol
InChI Key: NWRSOYAGXTXEMK-NHRIVICHSA-N
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Description

(2E,13Z)-Octadecadienyl Acetate is a carboxylic ester with the molecular formula C20H36O2. This compound is known for its role as an insect sex pheromone, particularly in attracting clearwing moths and raspberry crown borers . It is a significant compound in the field of chemical ecology and pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,13Z)-Octadecadienyl Acetate can be achieved through a convergent synthesis approach. One method involves the cross-coupling of 8-iodooct-2E-en-I-ol THP ether with dec-5Z-enyl bromide, catalyzed by CuBr . This method ensures the formation of the desired double bonds in the correct configuration.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and selective coupling reactions to ensure the correct stereochemistry of the double bonds.

Chemical Reactions Analysis

Types of Reactions

(2E,13Z)-Octadecadienyl Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the acetate group to a carboxylic acid.

    Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Octadeca-2,13-dienoic acid.

    Reduction: Octadecan-2,13-dienyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2E,13Z)-Octadecadienyl Acetate has several scientific research applications:

Mechanism of Action

(2E,13Z)-Octadecadienyl Acetate exerts its effects by acting as a sex pheromone. It binds to specific receptors on the antennae of male insects, triggering a behavioral response that leads them to the source of the pheromone. This mechanism involves the activation of olfactory sensory neurons and subsequent signal transduction pathways that result in the attraction behavior .

Comparison with Similar Compounds

Similar Compounds

    [(2E,13Z)-octadeca-2,13-dienal]: Another insect pheromone with a similar structure but an aldehyde group instead of an acetate group.

    [(2E,13Z)-octadeca-2,13-dien-1-ol]: Similar structure with a hydroxyl group instead of an acetate group.

Uniqueness

(2E,13Z)-Octadecadienyl Acetate is unique due to its specific role in attracting certain insect species, such as clearwing moths and raspberry crown borers. Its effectiveness as a pheromone is attributed to the precise configuration of its double bonds and the presence of the acetate group, which is crucial for its biological activity .

Properties

IUPAC Name

[(2E,13Z)-octadeca-2,13-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6-,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSOYAGXTXEMK-NHRIVICHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCC/C=C/COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893861
Record name (2E,13Z)-2,13-Octadecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86252-74-6, 86252-65-5
Record name 2,13-Octadecadien-1-ol, acetate, (2E,13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086252746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,13Z)-2,13-Octadecadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E,Z)-2,13-Octadecadienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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